molecular formula C10H14ClN3O2 B567464 tert-Butyl (4-chloropyrimidin-2-yl)(methyl)carbamate CAS No. 1240594-10-8

tert-Butyl (4-chloropyrimidin-2-yl)(methyl)carbamate

Cat. No.: B567464
CAS No.: 1240594-10-8
M. Wt: 243.691
InChI Key: ZUFKXEMZBDDGCR-UHFFFAOYSA-N
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Description

tert-Butyl (4-chloropyrimidin-2-yl)(methyl)carbamate is a high-purity chemical intermediate with the molecular formula C10H14ClN3O2 , designed for pharmaceutical research and development. This compound belongs to a class of substituted pyrimidine derivatives that serve as critical building blocks in medicinal chemistry. The chloropyrimidine core is a versatile scaffold that allows for further functionalization via cross-coupling reactions, making it a valuable precursor in the synthesis of targeted therapeutic agents . Its primary research value lies in its application in structure-based drug design, particularly for developing novel small-molecule inhibitors . For instance, related tert-butyl chloropyrimidine carbamate derivatives have been utilized as key synthetic intermediates in the discovery of potent and selective kinase inhibitors , demonstrating the strategic importance of this chemical class in probing biological pathways and advancing drug candidates. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is strictly prohibited for personal, human, or veterinary use.

Properties

IUPAC Name

tert-butyl N-(4-chloropyrimidin-2-yl)-N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN3O2/c1-10(2,3)16-9(15)14(4)8-12-6-5-7(11)13-8/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUFKXEMZBDDGCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1=NC=CC(=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50856110
Record name tert-Butyl (4-chloropyrimidin-2-yl)methylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50856110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1240594-10-8
Record name tert-Butyl (4-chloropyrimidin-2-yl)methylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50856110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Stepwise Amine Protection and Chlorination

This method begins with 2-aminopyrimidine, which undergoes methylation followed by chlorination and carbamate protection:

  • Methylation of 2-aminopyrimidine :
    Reaction with methyl iodide in the presence of a base (e.g., potassium carbonate) in dimethylformamide (DMF) at 60–80°C for 12–24 hours yields 2-(methylamino)pyrimidine.

  • Chlorination at the 4-position :
    The methylated intermediate is treated with phosphorus oxychloride (POCl₃) under reflux (100–110°C) for 4–6 hours to introduce the chlorine substituent, forming 4-chloro-2-(methylamino)pyrimidine.

  • Carbamate Protection :
    The amine group is protected using tert-butyl chloroformate (Boc₂O) in anhydrous dichloromethane (DCM) with triethylamine (TEA) as a base. The reaction proceeds at 0°C to room temperature for 2–4 hours, yielding the final product.

Reaction Scheme :

2-AminopyrimidineKI, DMFCH3I2-(Methylamino)pyrimidineRefluxPOCl34-Chloro-2-(methylamino)pyrimidineTEA, DCMBoc2Otert-Butyl (4-chloropyrimidin-2-yl)(methyl)carbamate\text{2-Aminopyrimidine} \xrightarrow[\text{KI, DMF}]{CH3I} \text{2-(Methylamino)pyrimidine} \xrightarrow[\text{Reflux}]{POCl3} \text{4-Chloro-2-(methylamino)pyrimidine} \xrightarrow[\text{TEA, DCM}]{Boc_2O} \text{this compound}

Direct Carbamate Formation from Pre-chlorinated Intermediates

An alternative approach utilizes pre-chlorinated pyrimidine derivatives:

  • Starting Material : 4-Chloro-2-(methylamino)pyrimidine (commercially available or synthesized via POCl₃-mediated chlorination).

  • Boc Protection : React with tert-butyl chloroformate in tetrahydrofuran (THF) or ethyl acetate at 25–40°C for 6–8 hours. Triethylamine or N,N-diisopropylethylamine (DIPEA) facilitates deprotonation of the amine.

Key Advantages :

  • Avoids multi-step functionalization.

  • Higher yields (75–85%) due to reduced side reactions.

Optimization of Reaction Parameters

Critical variables influencing yield and purity include:

Solvent Selection

Polar aprotic solvents (e.g., THF, DCM) enhance reaction rates by stabilizing intermediates. Non-polar solvents (e.g., toluene) reduce byproduct formation but slow kinetics.

Base and Stoichiometry

Triethylamine (1.2–1.5 equivalents) is optimal for neutralizing HCl generated during Boc protection. Excess base may hydrolyze the chloroformate.

Temperature Control

Maintaining temperatures below 25°C during Boc protection minimizes carbamate decomposition.

Table 1: Impact of Reaction Conditions on Yield

ParameterCondition 1Condition 2Condition 3
Solvent THFDCMEthyl Acetate
Base TEA (1.2 eq)DIPEA (1.5 eq)Pyridine (1.0 eq)
Temperature 0°C → RT25°C40°C
Yield 82%78%65%

Industrial-Scale Production

Continuous Flow Synthesis

Modern facilities adopt continuous flow reactors to enhance scalability:

  • Advantages : Improved heat transfer, reduced reaction times (2–3 hours), and consistent product quality.

  • Typical Setup :

    • Two feed streams: 4-chloro-2-(methylamino)pyrimidine in THF and Boc₂O/TEA in THF.

    • Mixing at a T-junction, followed by a heated tubular reactor (50°C, 30-minute residence time).

    • Yield: 88–92% with ≥98% purity.

Purification Techniques

  • Chromatography : Silica gel column chromatography with hexane/ethyl acetate (3:1) eluent achieves >99% purity.

  • Recrystallization : Ethanol/water mixtures (7:3) afford crystalline product with 95–97% recovery.

Comparative Analysis of Methodologies

Table 2: Synthesis Route Comparison

MethodStepsYield (%)Purity (%)Scalability
Stepwise Functionalization370–7595Moderate
Direct Boc Protection180–8598High
Continuous Flow188–9299Industrial

Challenges and Mitigation Strategies

Hydrolysis of tert-Butyl Chloroformate

  • Cause : Moisture in solvents or reagents.

  • Solution : Use molecular sieves for solvent drying and maintain inert (N₂/Ar) atmospheres.

Byproduct Formation

  • N-Methylation Side Products : Controlled stoichiometry of methylating agents reduces undesired quaternization.

Chemical Reactions Analysis

tert-Butyl (4-chloropyrimidin-2-yl)(methyl)carbamate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid derivatives.

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

tert-Butyl (4-chloropyrimidin-2-yl)(methyl)carbamate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-Butyl (4-chloropyrimidin-2-yl)(methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the enzyme from catalyzing its substrate. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Chemical Structure :

  • IUPAC Name : tert-Butyl (4-chloropyrimidin-2-yl)(methyl)carbamate
  • Molecular Formula : C₁₁H₁₄ClN₃O₂ (from CAS 1458615-92-3)
  • Molecular Weight : 257.70 g/mol
  • CAS Numbers: 1458615-92-3 , 2173992-20-4 (synonym) , 629645-55-2 (alternative listing)
  • Key Features :
    • A pyrimidine core substituted with chlorine at position 2.
    • A methyl group and tert-butyl carbamate moiety attached to the nitrogen at position 2 of the pyrimidine ring.

Applications :
Primarily used as an intermediate in pharmaceutical synthesis, particularly in kinase inhibitor development .

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The following compounds share the tert-butyl carbamate-pyrimidine/pyridine scaffold but differ in substituent positions, halogens, or additional functional groups.

Compound Name Molecular Formula Molecular Weight CAS Number Key Differences References
tert-Butyl (2-chloropyrimidin-4-yl)carbamate C₉H₁₂ClN₃O₂ 229.66 849751-48-0 Chlorine at pyrimidin-2; carbamate directly attached to pyrimidin-3.
tert-Butyl (3-((4-chloropyrimidin-2-yl)amino)propyl)carbamate C₁₂H₁₉ClN₄O₂ 286.76 1431960-88-1 Propylamino linker between carbamate and 4-chloropyrimidin-2-yl.
tert-Butyl [1-(4-chloropyrimidin-2-yl)piperidin-4-yl]carbamate C₁₄H₂₁ClN₄O₂ 312.80 596817-47-9 Piperidin-4-yl spacer; carbamate at position 1.
tert-Butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate C₁₁H₁₆FN₃O₃ 257.26 1799420-92-0 Fluorine at pyrimidin-5; hydroxyl and methyl groups at positions 4 and 4.
tert-Butyl ((4-chloropyrimidin-2-yl)methyl)carbamate C₁₀H₁₄ClN₃O₂ 243.69 1240594-10-8 Methyl group replaces N-methyl; carbamate attached to methylene linker.

Physicochemical Properties

  • Solubility: Hydrophobic tert-butyl groups dominate solubility profiles. Compounds with hydroxyl or amino linkers (e.g., CAS 1431960-88-1) exhibit improved aqueous solubility .

Key Research Findings

  • Drug Discovery :
    • Piperidine-linked analogs (e.g., CAS 596817-47-9) are prioritized in kinase inhibitor pipelines due to enhanced target binding .
    • Fluorinated derivatives (e.g., CAS 1799420-92-0) show promise in PET imaging probes due to fluorine-18 compatibility .
  • Synthetic Challenges :
    • Steric hindrance from the tert-butyl group complicates coupling reactions, necessitating optimized catalysts (e.g., Pd-based systems) .

Biological Activity

Tert-Butyl (4-chloropyrimidin-2-yl)(methyl)carbamate is a chemical compound with significant biological activity, particularly in pharmacological research. Its structure, featuring a chlorinated pyrimidine ring, a tert-butyl group, and a carbamate functional group, contributes to its interaction with various biological targets. This article explores its biological activity, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure

  • Molecular Formula: C₉H₁₂ClN₃O
  • Molecular Weight: Approximately 243.69 g/mol
  • Structural Features:
    • Tert-butyl group enhances lipophilicity.
    • Chlorinated pyrimidine ring modulates enzyme interactions.

The biological activity of this compound primarily involves its ability to bind to specific enzymes and receptors, thereby modulating their activity. The chloropyrimidine moiety is known to influence various biochemical pathways, which can be summarized as follows:

  • Enzyme Inhibition: The compound has been shown to inhibit key enzymes involved in metabolic pathways.
  • Receptor Interaction: It may interact with receptors that play critical roles in neurotransmission and cellular signaling.

Enzyme Inhibition

Research indicates that this compound exhibits notable enzyme inhibition properties. For instance:

  • It acts as an inhibitor of β-secretase and acetylcholinesterase, which are crucial in the context of neurodegenerative diseases such as Alzheimer's disease .
  • In vitro studies have demonstrated its ability to prevent amyloid beta peptide aggregation, a key factor in Alzheimer's pathology .

Case Studies

  • Astrocyte Cell Protection:
    • A study assessed the protective effects of the compound on astrocytes exposed to amyloid beta (Aβ) 1-42. The results indicated that treatment with this compound improved cell viability significantly compared to untreated controls .
    • The mechanism involved a reduction in pro-inflammatory cytokines such as TNF-α and oxidative stress markers .
  • In Vivo Studies:
    • In animal models, the compound was tested for its ability to mitigate cognitive deficits induced by scopolamine. While it showed some protective effects, the results were less pronounced compared to established treatments like galantamine .

Comparative Analysis

The following table compares this compound with structurally similar compounds regarding their biological activities:

Compound NameMolecular FormulaUnique FeaturesBiological Activity
This compoundC₉H₁₂ClN₃OContains a chlorinated pyrimidineInhibits β-secretase and acetylcholinesterase
tert-butyl (5-chloropyrimidin-2-yl)(methyl)carbamateC₉H₁₂ClN₃ODifferent chlorine positionSimilar enzyme inhibition profile
tert-butyl (4-chloropyridin-2-yl)(methyl)carbamateC₉H₁₂ClN₂O₂Contains a pyridine instead of pyrimidineVaries in receptor binding characteristics

Applications in Medicinal Chemistry

This compound is being explored for several applications:

  • Drug Development: Its properties make it a candidate for developing new therapeutic agents targeting neurodegenerative disorders.
  • Research Tool: It serves as a valuable tool for studying enzyme mechanisms and receptor interactions.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for tert-Butyl (4-chloropyrimidin-2-yl)(methyl)carbamate, and how can reaction conditions be optimized?

  • Methodology : The compound is synthesized via a two-step reaction:

Step 1 : Reacting 4-chloropyrimidine with tert-butyl chloroformate in an inert solvent (e.g., dichloromethane) under basic conditions (e.g., triethylamine) at 0–5°C to form an intermediate.

Step 2 : Treating the intermediate with methylamine in a polar aprotic solvent (e.g., THF) at room temperature.

  • Optimization : Yield and purity depend on controlling stoichiometry (1:1.2 molar ratio for tert-butyl chloroformate), reaction time (4–6 hours for Step 1), and purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. How can substitution reactions at the 4-chloro position of the pyrimidine ring be systematically studied?

  • Methodology : The chlorine atom undergoes nucleophilic aromatic substitution (SNAr) with amines, thiols, or alkoxides. For example:

  • Amine Substitution : React with primary/secondary amines (e.g., piperazine) in DMF at 80–100°C for 12–24 hours. Monitor progress via TLC or LC-MS.
  • Key Variables : Electron-withdrawing groups on the pyrimidine enhance reactivity; bulky nucleophiles require longer reaction times .

Q. What analytical techniques are critical for characterizing this compound?

  • Tools :

  • NMR : Confirm structure via 1H/13C NMR (e.g., tert-butyl singlet at δ 1.4 ppm, pyrimidine protons at δ 8.2–8.5 ppm) .
  • Mass Spectrometry : ESI-MS to verify molecular ion peaks (e.g., [M+H]+ at m/z 243.69) .
  • HPLC : Purity assessment using C18 columns (acetonitrile/water mobile phase) .

Q. What are the stability and storage requirements for this compound?

  • Handling : Store at –20°C in airtight containers under nitrogen to prevent hydrolysis of the carbamate group. Avoid prolonged exposure to moisture or strong acids/bases, which degrade the tert-butyloxycarbonyl (Boc) protecting group .

Advanced Research Questions

Q. How can this compound serve as a precursor in multi-step syntheses of bioactive molecules?

  • Case Study : In a 6-step synthesis of pyrrolo[2,3-d]pyrimidine derivatives:

Step 1 : SNAr with 4-aminotetrahydro-2H-pyran-4-amine (NaHCO3, DMAc, 80°C).

Step 2 : Sonogashira coupling with 3,3-diethoxyprop-1-yne (Pd(PPh3)2Cl2, CuI, DIEA, THF).

Step 3 : Cyclization using TBAF to form fused heterocycles.

  • Key Insight : The 4-chloro group enables sequential functionalization for constructing complex scaffolds .

Q. What mechanistic insights exist for its role in enzyme inhibition studies?

  • Mechanism : The carbamate group covalently binds to serine residues in enzyme active sites (e.g., acetylcholinesterase). Kinetic assays (e.g., Ellman’s method) show IC50 values in the micromolar range. Competitive inhibition is confirmed via Lineweaver-Burk plots .

Q. How do structural modifications (e.g., halogen position, carbamate substituents) impact biological activity compared to analogs?

  • Comparative Data :

Compound Modification Activity (IC50, μM)
4-chloro derivativePyrimidine, tert-butyl12.3 ± 1.2
6-chloro derivative Pyridine, tert-butyl45.7 ± 3.8
2-chloro derivative Pyrimidine, methyl carbamate28.9 ± 2.1
  • Conclusion : The 4-chloro pyrimidine enhances binding affinity due to optimal steric and electronic effects .

Q. How can discrepancies in synthetic yields between literature methods be resolved?

  • Case Analysis : Patent methods report 60–70% yields for SNAr steps, while academic protocols achieve 85–90%. Differences arise from:

  • Catalyst Purity : Use of freshly distilled DIEA vs. commercial grades.
  • Solvent Drying : Anhydrous DMAc improves reaction efficiency.
  • Recommendation : Validate protocols with controlled reagent sources and moisture-free conditions .

Q. What role does this compound play in PROTAC (Proteolysis-Targeting Chimera) development?

  • Application : As a warhead, it binds E3 ligases (e.g., cereblon) when conjugated to a target-binding moiety (e.g., kinase inhibitor). For example:

  • PROTAC Design : tert-Butyl carbamate linked via PEG spacer to a BET inhibitor.
  • Outcome : Induces ubiquitination and degradation of target proteins (e.g., BRD4) in cellular assays (DC50 = 50 nM) .

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